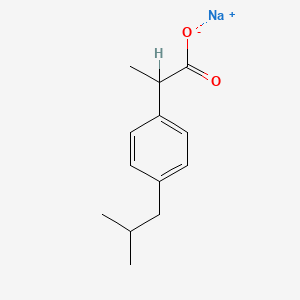
Ibuprofen sodium
Overview
Description
Ibuprofen sodium is a nonsteroidal anti-inflammatory drug (NSAID) that is used to relieve pain, fever, and inflammation. It is a sodium salt form of ibuprofen, which enhances its solubility and absorption rate compared to standard ibuprofen . This compound is commonly used to treat conditions such as headaches, dental pain, menstrual cramps, muscle aches, arthritis, and post-surgery pain .
Mechanism of Action
Target of Action
Ibuprofen sodium primarily targets the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . These enzymes are crucial for the synthesis of prostaglandins, which play a significant role in inflammation, pain, and fever . The S-enantiomer of ibuprofen is generally proposed to elicit stronger pharmacological activity than the R-enantiomer .
Mode of Action
This compound acts as a non-selective, reversible inhibitor of the COX enzymes . By inhibiting these enzymes, ibuprofen prevents the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for other prostaglandins . This inhibition reduces the production of prostaglandins, thereby alleviating inflammation, pain, and fever .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the arachidonic acid pathway. By inhibiting the COX enzymes, ibuprofen disrupts the conversion of arachidonic acid to PGH2, and subsequently, the production of various prostaglandins . This leads to a decrease in inflammation, pain, and fever .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After administration, the R-enantiomer of ibuprofen undergoes extensive interconversion to the S-enantiomer in vivo by the activity of the alpha-methylacyl-CoA racemase . .
Result of Action
The molecular and cellular effects of ibuprofen’s action primarily involve the reduction of inflammation, pain, and fever. This is achieved by inhibiting the production of prostaglandins, which are involved in these physiological responses . Additionally, ibuprofen has been reported to modulate leucocyte activity, reduce cytokine production, inhibit free radicals, and affect signaling transduction .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of heavy metals and other pollutants can affect the degradation and effectiveness of ibuprofen . Furthermore, pH and temperature are environmental factors that can influence the rate of ibuprofen degradation . .
Biochemical Analysis
Biochemical Properties
Ibuprofen sodium plays a significant role in biochemical reactions by inhibiting the activity of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation, pain, and fever . By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating symptoms associated with inflammation and pain . Additionally, this compound interacts with various proteins and biomolecules, including albumin, which it binds to for transport in the bloodstream .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound inhibits the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in the expression of pro-inflammatory genes . This inhibition leads to a decrease in the production of inflammatory cytokines and chemokines. Furthermore, this compound affects cellular metabolism by altering the production of reactive oxygen species (ROS) and modulating mitochondrial function .
Molecular Mechanism
The molecular mechanism of this compound involves the non-selective inhibition of COX-1 and COX-2 enzymes . This inhibition prevents the conversion of arachidonic acid to prostaglandin H2 (PGH2), which is subsequently converted to various prostaglandins involved in inflammation and pain . This compound binds to the active site of COX enzymes, blocking the access of arachidonic acid and thereby reducing prostaglandin synthesis . Additionally, this compound may exert its effects through cyclooxygenase-independent mechanisms, such as the activation of heat shock proteins and modulation of signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound can influence its long-term effects on cellular function . Studies have shown that this compound remains stable under various conditions, but its efficacy may decrease over extended periods due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated potential impacts on cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively reduces inflammation and pain without significant adverse effects . At higher doses, this compound can cause toxic effects, including gastrointestinal ulceration, renal toxicity, and hepatotoxicity . Studies have also shown that the pharmacokinetics and pharmacodynamics of this compound can differ based on the age, sex, and species of the animal model .
Metabolic Pathways
This compound is primarily metabolized in the liver through oxidative metabolism by cytochrome P450 (CYP) enzymes, particularly CYP2C9 . The primary metabolites of this compound include hydroxylated and carboxylated derivatives, which are further conjugated with glucuronic acid for excretion . These metabolic pathways play a crucial role in the elimination of this compound from the body and can influence its pharmacokinetics and pharmacodynamics .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It binds to plasma proteins, primarily albumin, for transport in the bloodstream . The increased solubility of this compound enhances its absorption and distribution to target tissues . Additionally, this compound can cross cellular membranes and accumulate in inflamed tissues, where it exerts its therapeutic effects .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. Studies have shown that this compound can induce the nuclear translocation of heat shock proteins, such as Hsc70, in response to stress . This translocation may play a role in the anti-inflammatory and cytoprotective effects of this compound. Additionally, this compound can localize to mitochondria, where it modulates mitochondrial function and influences cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ibuprofen sodium typically involves the following steps:
Friedel-Crafts Acylation: Isobutylbenzene reacts with acetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form 4-isobutylacetophenone.
Hydrolysis and Oxidation: The 4-isobutylacetophenone undergoes hydrolysis and oxidation to form 4-isobutylphenylacetic acid.
Cyclization and Hydrolysis: The 4-isobutylphenylacetic acid is then cyclized and hydrolyzed to form ibuprofen.
Formation of Sodium Salt: Finally, ibuprofen is reacted with sodium hydroxide to form this compound.
Industrial Production Methods
In industrial settings, continuous-flow synthesis is often employed to produce this compound efficiently. This method involves the use of continuous reactors, which allow for the precise control of reaction conditions and the production of large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
Ibuprofen sodium undergoes several types of chemical reactions, including:
Esterification: Reaction with alcohols to form esters.
Salt Formation: Reaction with bases to form salts.
Halogenation: Reaction with halogens to introduce halogen atoms into the molecule.
Common Reagents and Conditions
Esterification: Typically involves the use of alcohols and acid catalysts under reflux conditions.
Salt Formation: Involves the use of bases such as sodium hydroxide or potassium hydroxide.
Halogenation: Involves the use of halogens such as chlorine or bromine under controlled conditions.
Major Products Formed
Esterification: Forms esters of ibuprofen.
Salt Formation: Forms various salts of ibuprofen.
Halogenation: Forms halogenated derivatives of ibuprofen.
Scientific Research Applications
Ibuprofen sodium has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in the study of NSAID synthesis and reactions.
Biology: Studied for its effects on cellular processes and inflammation.
Medicine: Used in the development of new formulations and drug delivery systems.
Industry: Employed in the production of pharmaceuticals and as a reference standard in quality control.
Comparison with Similar Compounds
Ibuprofen sodium is often compared with other NSAIDs, such as:
Naproxen: Similar to this compound in its anti-inflammatory and analgesic effects but has a longer half-life.
Diclofenac: Another NSAID with similar uses but different pharmacokinetic properties.
Uniqueness
The primary advantage of this compound over other NSAIDs is its increased solubility and faster absorption, which leads to quicker onset of action . This makes it particularly useful for acute pain relief .
Properties
CAS No. |
31121-93-4 |
|---|---|
Molecular Formula |
C13H18NaO2 |
Molecular Weight |
229.27 g/mol |
IUPAC Name |
sodium;2-[4-(2-methylpropyl)phenyl]propanoate |
InChI |
InChI=1S/C13H18O2.Na/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;/h4-7,9-10H,8H2,1-3H3,(H,14,15); |
InChI Key |
VYBJYTLOZWAVMJ-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)[O-].[Na+] |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.[Na] |
Key on ui other cas no. |
31121-93-4 |
Pictograms |
Corrosive; Irritant; Health Hazard |
Related CAS |
15687-27-1 (Parent) |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



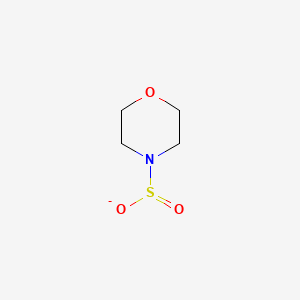
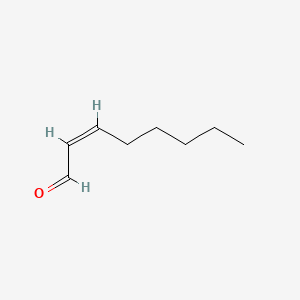
![(1S,4E,6S,7S,17S)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B1238115.png)
![(Z)-7-[(1R,2S,3S,5R)-3-[(E,3R)-3-Hydroxyoct-1-enyl]-6-thiabicyclo[3.1.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B1238116.png)
![[(7Z,11E)-5,14-Diacetyloxy-17-hydroxy-4,8,12-trimethyl-16-methylidene-3,18-dioxatricyclo[13.3.0.02,4]octadeca-7,11-dien-9-yl] acetate](/img/structure/B1238118.png)
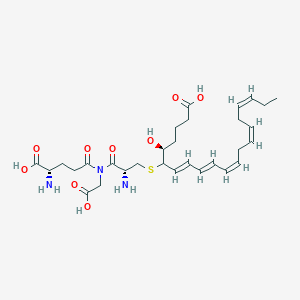
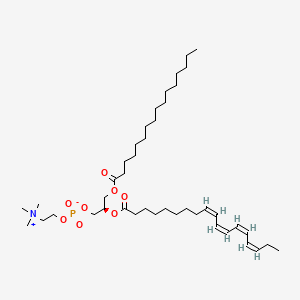
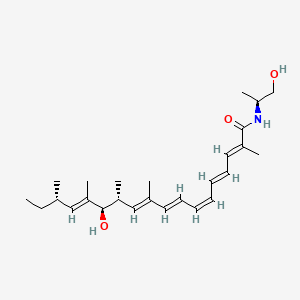
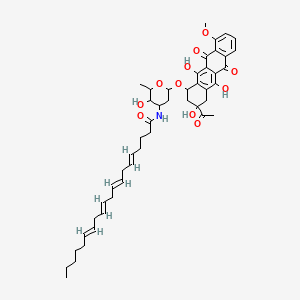
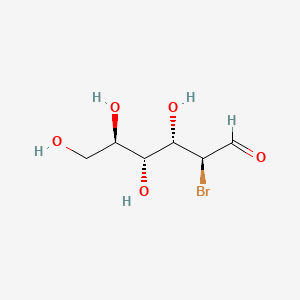
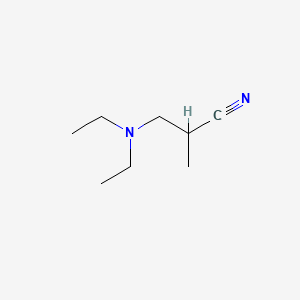
![1-(3-Methoxyphenyl)-3-[2-(methylthio)phenyl]urea](/img/structure/B1238131.png)
